molecular formula C17H12BrN5O2 B2451924 5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide CAS No. 894068-68-9

5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide

Cat. No.: B2451924
CAS No.: 894068-68-9
M. Wt: 398.22
InChI Key: LCECOADABOXHLV-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H12BrN5O2 and its molecular weight is 398.22. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5O2/c1-10-20-21-16-9-6-13(22-23(10)16)11-2-4-12(5-3-11)19-17(24)14-7-8-15(18)25-14/h2-9H,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCECOADABOXHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Compounds with similar structures have been reported to interact with different target receptors through hydrogen bond accepting and donating characteristics. This suggests that the compound may also interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may affect multiple biochemical pathways related to its targets, leading to downstream effects such as inhibition of cell growth, reduction of inflammation, and other therapeutic effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds, suggesting that the compound may have suitable pharmacokinetic properties that impact its bioavailability.

Result of Action

Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may have various effects at the molecular and cellular levels, such as inhibiting cell growth, reducing inflammation, and exerting other therapeutic effects.

Biological Activity

The compound 5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, drawing on various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H14BrN5O2
  • Molecular Weight : 396.22 g/mol

Anticancer Activity

Research indicates that compounds containing the triazole and pyridazine moieties exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is primarily attributed to:

  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In particular, derivatives with a triazole ring have shown promising results against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells .
  • Induction of Apoptosis : Studies have reported that these compounds can induce apoptosis through the activation of caspases, particularly caspase-3. This leads to morphological changes in cancer cells and increased cell death .

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Activity Cell Line IC50 Value (µM) Reference
CytotoxicityA5490.054
CytotoxicityMCF-70.46
Apoptosis InductionHeLaNot specified
Tubulin InhibitionNCI-H4600.39

Case Studies

  • Study on Anticancer Potential :
    A study evaluated the anticancer effects of various triazole derivatives including the target compound. It was found that the compound significantly inhibited cell proliferation in A549 and MCF-7 cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Mechanistic Insights :
    Another research article focused on the molecular docking studies that revealed how the compound interacts with tubulin dimers at the interface of α/β chains, which is crucial for its inhibitory effects on tubulin polymerization .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies have indicated that this compound exhibits significant anticancer properties. Its mechanism may involve the inhibition of specific cancer cell proliferation pathways or modulation of apoptotic pathways. Research has shown potential efficacy against various cancer cell lines, including breast and lung cancer cells.
  • Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains. Its effectiveness as an antimicrobial agent can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects : In vitro studies suggest that 5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide can reduce the production of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis.

Pharmacological Studies

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For instance, it may act as an inhibitor of kinases involved in cancer progression or inflammatory responses.
  • Neuroprotective Effects : Emerging research suggests that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Material Science Applications

  • Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material can enhance device performance.
  • Polymer Development : The incorporation of this compound into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties. Research is ongoing to explore its use in developing high-performance polymers for various industrial applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent cytotoxic effects on human breast cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology highlighted the antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that this compound could serve as a lead for developing new antibiotics targeting resistant bacterial strains.

Case Study 3: Neuroprotective Studies

In a recent investigation published in Neuroscience Letters, researchers found that treatment with this compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Q & A

Q. Methodological Answer :

  • Stepwise Coupling : Use a two-step protocol: first, synthesize the triazolopyridazine core via cyclocondensation of hydrazine derivatives with pyridazine precursors .
  • Catalytic Systems : Optimize Buchwald-Hartwig amination for aryl coupling using Pd(OAc)₂/Xantphos catalysts (e.g., 1–2 mol% loading) to minimize side reactions .
  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to evaluate factors like temperature (80–120°C), solvent polarity (DMF vs. DMSO), and stoichiometric ratios (1:1.2–1:1.5) .
  • Yield Monitoring : Track intermediates via LC-MS to identify bottlenecks (e.g., incomplete bromination at the furan ring) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Q. Methodological Answer :

  • Multinuclear NMR : Assign peaks using 1H^1H, 13C^13C, and 19F^19F NMR (if applicable). For example, the furan carbonyl signal typically appears at δ ~160 ppm in 13C^13C NMR .
  • X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., CHCl₃/MeOH) to resolve ambiguities in the triazolopyridazine orientation .
  • HRMS Validation : Use ESI-HRMS to confirm the molecular ion [M+H]⁺ with <2 ppm error .

Basic: What preliminary assays are critical for evaluating its biological activity?

Q. Methodological Answer :

  • Kinase Inhibition Screening : Use ADP-Glo™ assays against kinase panels (e.g., CDK2, Aurora A) due to structural similarity to triazolopyridazine-based inhibitors .
  • Cellular Viability : Test in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination via MTT assays. Include a negative control (e.g., DMSO) and positive control (e.g., staurosporine) .
  • Solubility Assessment : Perform kinetic solubility studies in PBS (pH 7.4) to guide dosing in in vivo models .

Advanced: How can structure-activity relationship (SAR) studies resolve conflicting activity data across analogs?

Q. Methodological Answer :

  • Substituent Scanning : Synthesize analogs with variations at the bromo-furan (e.g., Cl, CF₃) and triazolopyridazine methyl group (e.g., ethyl, H) .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models. For example, trifluoromethyl groups may enhance target binding but reduce solubility .
  • Orthogonal Assays : Compare enzymatic inhibition (e.g., IC₅₀) with cellular activity to distinguish target-specific effects from off-target interactions .

Advanced: How should researchers address contradictory metabolic stability data in preclinical models?

Q. Methodological Answer :

  • In Vitro Hepatocyte Assays : Compare metabolic half-life in human vs. rat microsomes to identify species-specific CYP450 interactions .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetylated furan) to improve bioavailability .
  • Stable Isotope Tracing : Use 14C^14C-labeled compound to track metabolites via radio-HPLC .

Advanced: What computational approaches predict binding modes with target proteins?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of homologous kinases (e.g., PDB: 3QGW). Focus on hinge-region interactions via the triazolopyridazine nitrogen .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the bromo-furan moiety in hydrophobic pockets .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., imatinib) to identify critical hydrogen-bonding motifs .

Advanced: How can solubility challenges in aqueous buffers be mitigated for in vivo studies?

Q. Methodological Answer :

  • Co-Solvent Systems : Use β-cyclodextrin (20% w/v) or PEG-400 (30% v/v) to enhance solubility without toxicity .
  • Nanoformulation : Prepare PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation for sustained release .
  • pH Adjustment : Titrate to pH 4–5 (acetate buffer) if the compound exhibits pH-dependent solubility .

Advanced: What analytical strategies resolve spectral overlaps in NMR characterization?

Q. Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Resolve overlapping aromatic signals by correlating 1H^1H-13C^13C couplings .
  • DOSY Experiments : Differentiate aggregates from monomers by diffusion coefficients .
  • Paramagnetic Shifting : Add shift reagents (e.g., Eu(fod)₃) to split degenerate proton signals .

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